molecular formula C5H9O7P B6165108 2-(phosphonomethyl)butanedioic acid CAS No. 5801-01-4

2-(phosphonomethyl)butanedioic acid

Katalognummer: B6165108
CAS-Nummer: 5801-01-4
Molekulargewicht: 212.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phosphonomethyl)butanedioic acid is a derivative of butanedioic acid (succinic acid) with a phosphonomethyl (-CH₂PO₃H₂) group substituted at the second carbon of the succinic acid backbone.

Eigenschaften

CAS-Nummer

5801-01-4

Molekularformel

C5H9O7P

Molekulargewicht

212.1

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Phosphonomethylation of Succinic Acid Derivatives

The introduction of a phosphonomethyl group to a succinic acid backbone represents a cornerstone strategy. This typically involves functionalizing the carboxylic acid groups of succinic acid with protective groups to prevent undesired side reactions. For instance, benzyl esters or trimethylsilyl (TMS) groups are employed to mask carboxylic acids, enabling selective phosphorylation.

A critical step involves the Mitsunobu reaction , which facilitates the coupling of phosphonomethyl-promoieties to the protected succinic acid. In a representative procedure:

  • Succinic acid derivatives are reacted with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one under Mitsunobu conditions (diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)).

  • The resulting intermediate undergoes hydrolysis using bromotrimethylsilane (TMSBr) to yield the free phosphonic acid.

This method achieves moderate yields (50–60%) but requires meticulous control of reaction stoichiometry to avoid over- or under-phosphorylation.

Catalytic Carbonylation for Backbone Synthesis

Industrial-scale production of succinic acid, the precursor to 2-(phosphonomethyl)butanedioic acid, often employs catalytic carbonylation of acetylene. A patented method involves:

  • Reacting acetylene with carbon monoxide (CO) at 110–120°C under high pressure (250 atm) in the presence of a cobalt catalyst .

  • The reaction produces succinic acid with a yield of 45.5%, which is subsequently crystallized from the reaction mixture.

While this process efficiently generates the dicarboxylic acid backbone, subsequent phosphorylation steps are necessary to introduce the phosphonomethyl group.

Protecting Group Strategies in Multi-Step Synthesis

Trimethylsilylethyl (TMSE) Esters

The use of TMSE esters offers a reversible protective mechanism for carboxylic acids. In a protocol adapted from 2-PMPA synthesis:

  • Succinic acid is esterified with 2-trimethylsilylethanol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • The TMSE-protected intermediate is phosphorylated via a Michaelis-Arbuzov reaction with methyl phosphonite.

  • Deprotection with trifluoroacetic acid (TFA) yields the target compound.

This method minimizes side reactions but necessitates rigorous anhydrous conditions.

Benzyl Ester Protection

Benzyl esters are preferred for their stability under phosphorylation conditions. A typical workflow includes:

  • Catalytic hydrogenation of benzyl-protected succinic acid derivatives to remove the ester groups.

  • Phosphorylation using O-phosphonomethylation reagents (e.g., chloromethylphosphonic acid).

  • Final deprotection via hydrogenolysis.

Yields for this route range between 40–55%, with scalability limited by the cost of palladium catalysts used in hydrogenation.

Industrial-Scale Production and Patented Processes

The transition from laboratory-scale synthesis to industrial production requires optimizing cost and efficiency. A continuous process outlined in patent US2851486A demonstrates:

  • Reactor Design : A pressurized reactor column (300 atm) facilitates the simultaneous carbonylation of acetylene and phosphorylation.

  • Catalyst Recycling : Cobalt catalysts are recovered and reused, reducing operational costs by ~20%.

  • Crystallization and Filtration : Succinic acid is precipitated and isolated via alternating filtration units, ensuring high purity (>98%).

While this patent focuses on succinic acid, integrating phosphorylation units into the existing infrastructure could enable large-scale 2-(phosphonomethyl)butanedioic acid production.

Analytical Methods for Synthesis Verification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The polar nature of 2-(phosphonomethyl)butanedioic acid necessitates derivatization for effective analysis. A validated method involves:

  • Derivatizing the compound with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to enhance volatility.

  • Monitoring the silylated derivative using positive-ion electrospray ionization (ESI) with transitions at m/z 683 → 551.4.

This approach achieves a detection limit of 0.1 ng/mL, critical for quantifying trace impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are indispensable for structural elucidation. Key spectral features include:

  • ¹H NMR : A triplet at δ 3.2–3.5 ppm (methylene protons adjacent to phosphorus).

  • ³¹P NMR : A singlet at δ 18–20 ppm, indicative of the phosphonomethyl group .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phosphonomethyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(phosphonomethyl)butanedioic acid can yield phosphonomethylated derivatives, while reduction can produce reduced phosphonomethyl compounds .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis draws parallels between 2-(phosphonomethyl)butanedioic acid and structurally or functionally related compounds from the evidence.

Comparison with Butanedioic Acid Derivatives

  • Desvenlafaxine Succinate (): A pharmaceutical salt where butanedioic acid forms a 1:1 complex with desvenlafaxine. Unlike 2-(phosphonomethyl)butanedioic acid, this compound lacks phosphorus-based substituents. The succinate moiety here acts as a counterion, enhancing solubility and bioavailability of the drug .
  • Key Differences: The phosphonomethyl group in 2-(phosphonomethyl)butanedioic acid introduces a strong chelating capability, which is absent in desvenlafaxine succinate. This could make the former more suitable for metal ion sequestration or enzyme inhibition.

Comparison with Phosphonate/Phosphoramidate Derivatives

  • Butyl Isopropylpropylphosphoramidocyanidoate (): A phosphoramidocyanidate ester with a butyl chain and isopropyl/propyl substituents. Its structure includes a P–N bond, contrasting with the P–C bond in 2-(phosphonomethyl)butanedioic acid .
  • Methylphosphonothiolate Derivatives (): These compounds (e.g., O-Pinacolyl S-2-diisopropylaminoethyl methylphosphonothiolate) feature sulfur and phosphorus in their backbones, often associated with neurotoxic activity. In contrast, 2-(phosphonomethyl)butanedioic acid’s carboxylic acid groups may reduce volatility and increase water solubility .

Comparison with Substituted Acetic Acids

  • Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid, ): A glycolic acid derivative with two phenyl groups. While benzilic acid is used in organic synthesis, 2-(phosphonomethyl)butanedioic acid’s phosphonic acid group provides distinct acidity (lower pKa values) and metal-binding properties .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Features Applications/Properties Reference
2-(Phosphonomethyl)butanedioic acid Succinic acid backbone with phosphonomethyl group; dual carboxylic/phosphonic acid Hypothetical: Chelation, enzyme inhibition N/A
Desvenlafaxine succinate Butanedioic acid salt of desvenlafaxine Antidepressant; enhances drug solubility
Benzilic acid 2-Hydroxy-2,2-diphenylacetic acid Organic synthesis; precursor for pharmaceuticals
Butyl isopropylpropylphosphoramidocyanidoate Phosphoramidocyanidate ester with P–N bond Not specified; potential industrial use

Table 2: Molecular Formula and CAS Data

Compound Molecular Formula CAS RN Evidence Reference
Benzilic acid C₁₄H₁₂O₃ 76-93-7
Butyl isopropylpropylphosphoramidocyanidoate C₁₁H₂₃N₂O₂P 870124-28-0
Desvenlafaxine succinate C₁₆H₂₅NO₂·C₄H₆O₄·H₂O 386750-22-7

Research Findings and Limitations

  • Phosphonate vs. Phosphoramidate Reactivity: Phosphoramidates () are typically more hydrolytically stable than phosphonates but less acidic. This suggests 2-(phosphonomethyl)butanedioic acid may exhibit stronger ion-exchange behavior .
  • Toxicity Profile: Methylphosphonothiolates () are associated with acetylcholinesterase inhibition, but the carboxylic acid groups in 2-(phosphonomethyl)butanedioic acid may mitigate such toxicity .

Limitations: The provided evidence lacks direct data on 2-(phosphonomethyl)butanedioic acid. Comparisons are extrapolated from structurally related compounds. Further experimental studies are required to validate hypotheses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.